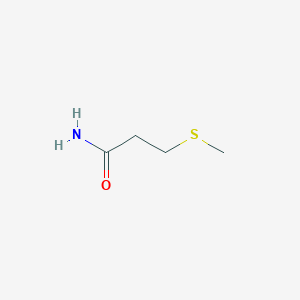![molecular formula C8H7FN2OS B15197793 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione](/img/structure/B15197793.png)
4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of fluorine and methoxy groups in the compound enhances its chemical properties, making it a valuable molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluoro-2-nitroaniline with methoxycarbonyl isothiocyanate, followed by reduction and cyclization steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA; conditions: room temperature to 50°C.
Reduction: NaBH4, LiAlH4; conditions: room temperature to reflux.
Substitution: Nucleophiles like amines or thiols; conditions: solvent (e.g., ethanol), base (e.g., potassium carbonate).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazoles.
Aplicaciones Científicas De Investigación
4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 4-Fluoro-1H-benzo[d]imidazole-2-thione
- 6-Methoxy-1H-benzo[d]imidazole-2-thione
- 4-Fluoro-6-methoxy-1H-benzo[d]imidazole
Comparison: 4-Fluoro-6-methoxy-1,3-dihydro-2H-benzo[d]imidazole-2-thione is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. Compared to its analogs, this compound exhibits improved pharmacokinetic properties and higher potency in various biological assays .
Propiedades
Fórmula molecular |
C8H7FN2OS |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
4-fluoro-6-methoxy-1,3-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H7FN2OS/c1-12-4-2-5(9)7-6(3-4)10-8(13)11-7/h2-3H,1H3,(H2,10,11,13) |
Clave InChI |
ZZCPWPLCLKUZIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=C1)F)NC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


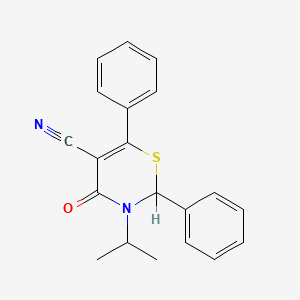
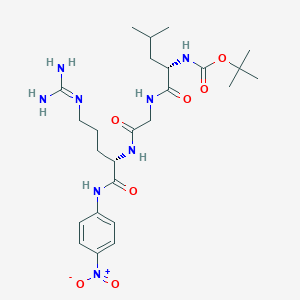
![tert-Butyl (S)-5-amino-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15197745.png)
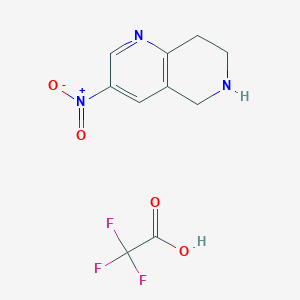

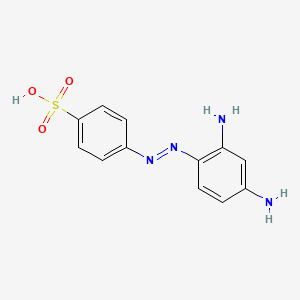
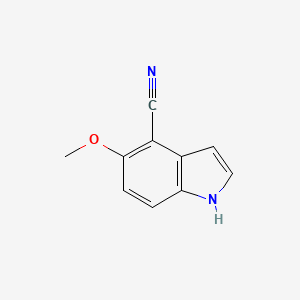

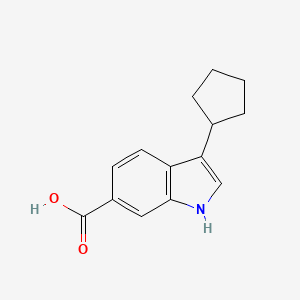

![1-Amino-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B15197798.png)
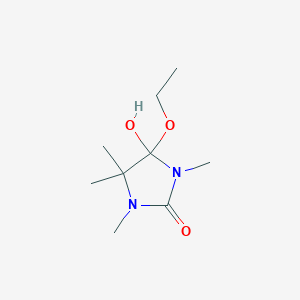
![2-(2-Aminoethyl)-1H-benzo[d]imidazol-5-amine](/img/structure/B15197816.png)
